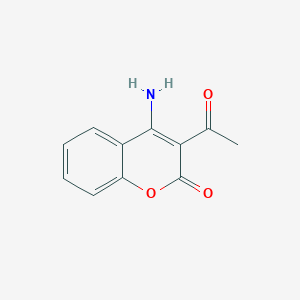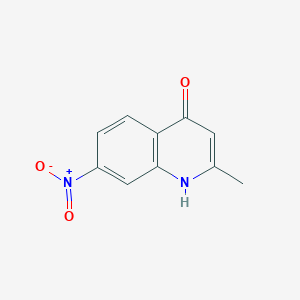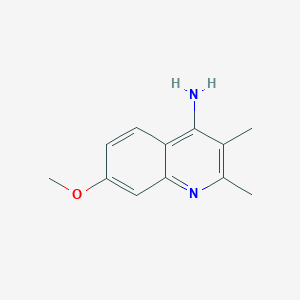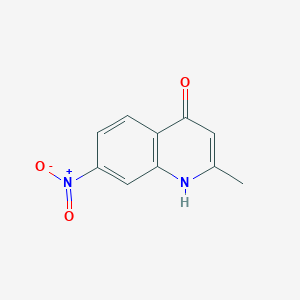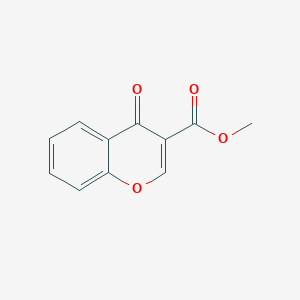![molecular formula C11H16N4 B11899493 5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine](/img/structure/B11899493.png)
5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine typically involves the formation of the triazole ring followed by its fusion with the pyridine ring. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is catalyst-free, additive-free, and eco-friendly, resulting in high yields and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and operationally simple. This method uses 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature, providing facile access to the desired triazolopyridine derivatives . The process is functional group tolerant and atom-economic, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Applications De Recherche Scientifique
5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential as a kinase inhibitor.
Industry: Utilized in the development of new materials, such as polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites and preventing their activity . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated as potential c-Met kinase inhibitors.
Uniqueness
5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine is unique due to its specific structural features that allow it to interact with a wide range of biological targets
Propriétés
Formule moléculaire |
C11H16N4 |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentan-1-amine |
InChI |
InChI=1S/C11H16N4/c12-8-4-1-2-6-10-13-14-11-7-3-5-9-15(10)11/h3,5,7,9H,1-2,4,6,8,12H2 |
Clé InChI |
UBTPDQFKRWHRJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN=C(N2C=C1)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899426.png)
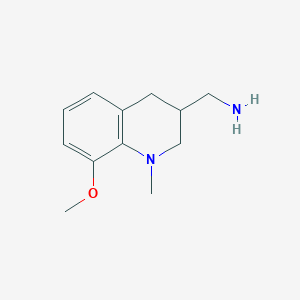
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)
